![molecular formula C11H9Br2N3 B6344627 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 1240590-73-1](/img/structure/B6344627.png)
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves bromination reactions . Dibromination of alkenes, alkynes, and ketones can be achieved using various reagents . For instance, the combination of DMSO and oxalyl bromide has been reported as a highly efficient brominating reagent . Another method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains two bromine atoms and a phenylpropenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve its bromine atoms and the triazole ring . Bromination reactions of alkenes and alkynes are common and can be conducted under mild conditions .Scientific Research Applications
Synthesis and Reactivity
Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles have led to the formation of various compounds, showcasing the compound's reactivity and potential in creating bioactive molecules. This reactivity forms the basis for synthesizing compounds with potential applications in medicinal chemistry and materials science (Khaliullin et al., 2014).
Functional Materials Synthesis
The compound's derivatives, such as dibromo-triazoles, have been synthesized and evaluated for their applications in creating functional materials. These materials are noted for their high biological activity, low toxicity, and systemic nature, making them suitable for various applications in medicinal chemistry and materials chemistry (Yu et al., 2014).
Antidepressant Properties
Studies on 3-substituted thietane-1,1-dioxides synthesized from 3,5-dibromo derivatives have shown antidepressant properties. These findings highlight the potential therapeutic applications of these compounds in treating depression, further emphasizing the relevance of 3,5-dibromo-1,2,4-triazole derivatives in pharmaceutical research (Klen et al., 2017).
Quantum Mechanical Studies and Biological Evaluation
Quantum mechanical studies on anastrozole-based triazole analogues, including derivatives of 3,5-dibromo-1,2,4-triazole, have provided insights into their structural, electronic, and biological properties. These studies indicate the compounds' potential as effective materials in drug design and other applications (Al-Otaibi et al., 2020).
Antimicrobial Activity
New derivatives of 1,2,4-triazole, synthesized from 3,5-dibromo-1,2,4-triazole, have been evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, underscoring the compound's utility in addressing microbial resistance (Kaplancikli et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-1-[(E)-3-phenylprop-2-enyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXISOYVRTXPM-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole |
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